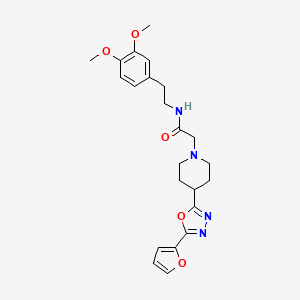
N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound is characterized by its complex structure, featuring:
- A dimethoxyphenethyl group.
- A piperidine moiety linked to an oxadiazole derivative.
- A furan ring which may contribute to its biological activity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅ |
| Molecular Weight | 356.4 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
- Oxidative Stress Reduction : The furan and oxadiazole components may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
In vitro studies have demonstrated that the compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests a potential role in protecting against oxidative damage.
Neuroprotective Effects
Preliminary studies indicate that the compound may have neuroprotective properties. It appears to enhance neuronal survival under stress conditions by modulating pathways associated with apoptosis and cell survival.
Antimicrobial Properties
The compound has shown activity against several bacterial strains in preliminary assays. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
- Neuroprotection Study : A study involving neuronal cell lines treated with the compound showed a significant reduction in apoptosis markers compared to control groups. This supports its potential use in neurodegenerative diseases.
- Antioxidant Evaluation : In a DPPH radical scavenging assay, the compound exhibited a significant decrease in absorbance at 517 nm, indicating strong antioxidant activity (p < 0.05).
- Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial efficacy.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-29-18-6-5-16(14-20(18)30-2)7-10-24-21(28)15-27-11-8-17(9-12-27)22-25-26-23(32-22)19-4-3-13-31-19/h3-6,13-14,17H,7-12,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDGNAFFOFQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













